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Compound of Interest

Compound Name: 5-Chloroquinazolin-4-amine

CAS No.: 19808-34-5

Cat. No.: B2685300

Get Quote

Executive Summary: The "5-Position" Strategic
Niche
While the quinazoline-4-amine pharmacophore is ubiquitous in FDA-approved kinase inhibitors

(e.g., Gefitinib, Erlotinib, Lapatinib), the vast majority of these drugs rely on substitutions at the

6- and 7-positions to modulate solubility and solvent-front interactions. The 5-
chloroquinazolin-4-amine scaffold represents a distinct, underutilized "privileged structure"

offering unique steric and electronic advantages.

Key Technical Value Proposition:

Conformational Locking (Atropisomerism): The 5-chloro substituent introduces significant

steric bulk (

) proximal to the 4-amino linkage. This restricts the rotation of

-aryl substituents, potentially locking the bioactive conformation and reducing the entropic
penalty of binding.
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Electronic Modulation: The inductive electron-withdrawing effect (-I) of the chlorine at C5

lowers the pKa of the N1 nitrogen, altering the hydrogen bond acceptor capability in the ATP-

binding pocket.

Metabolic Blocking: Halogenation at C5 blocks a potential site of oxidative metabolism

(Phase I), though C5 is generally less labile than C6/C7.

Chemical Synthesis & Retrosynthetic Logic[1]
The synthesis of 5-chloroquinazolin-4-amines requires careful regiochemical control,

particularly when differentiating between the 2- and 4-positions during nucleophilic substitution.

Retrosynthetic Analysis
The core is typically accessed via the 4,5-dichloroquinazoline intermediate. The critical

challenge is ensuring the starting material leads to the 5-chloro rather than the 6-chloro isomer.

Target: 5-Chloro-N-substituted-quinazolin-4-amine

Precursor: 4,5-Dichloroquinazoline[1]

Starting Material: 2-Amino-6-chlorobenzoic acid (Not 2-amino-5-chlorobenzoic acid, which

yields the 6-chloro isomer).[2]

Synthesis Workflow (DOT Visualization)

2-Amino-6-chlorobenzoic acid 5-Chloroquinazolin-4(3H)-one

Formamide, 150°C
Cyclocondensation 4,5-Dichloroquinazoline

POCl3, DIPEA
Chlorination 5-Chloro-N-arylquinazolin-4-amine

R-NH2, iPrOH
SNAr (Regioselective at C4)

Click to download full resolution via product page

Figure 1: Synthetic route to 5-chloroquinazolin-4-amine derivatives. Note the use of 2-amino-

6-chlorobenzoic acid to establish the C5-chlorine pattern.

Detailed Protocol: Synthesis of 4,5-Dichloroquinazoline
Step 1: Cyclization
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Reagents: 2-Amino-6-chlorobenzoic acid (10.0 mmol), Formamide (30 mL).

Procedure: Reflux the mixture at 150°C for 6-8 hours. Monitor by TLC (5% MeOH in DCM).

Workup: Cool to RT. Pour into ice water. The precipitate (5-chloroquinazolin-4(3H)-one) is

filtered, washed with water, and dried.

Critical Check: Verify 1H NMR for the disappearance of the broad carboxylic acid singlet.

Step 2: Chlorination (The "Activation" Step)

Reagents: 5-Chloroquinazolin-4(3H)-one (5.0 mmol),

(excess, 10 mL),

-Diisopropylethylamine (DIPEA) (catalytic).

Procedure: Reflux at 105°C for 4 hours under inert atmosphere (

).

Workup: Distill off excess

under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO3 (Exothermic!).
Extract with EtOAc.[3]

Stability Note: 4,5-dichloroquinazoline is moisture sensitive. Store under argon or use

immediately.

Step 3: Regioselective

Reagents: 4,5-Dichloroquinazoline (1.0 eq), Aniline derivative (1.1 eq),

(solvent).

Mechanism: The C4 position is significantly more electrophilic than C2 or C5 due to the

summation of resonance structures leaving C4 electron-deficient. The C5-Cl is sterically

hindered and electronically deactivated relative to the C4-Cl.

Procedure: Stir at RT or mild heat (40-60°C). The product often precipitates as the HCl salt.
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Medicinal Chemistry: Structure-Activity
Relationship (SAR)
The 5-chloro substituent is not merely a "decoration"; it is a functional probe for the ATP-

binding pocket.

The "Atropisomerism" Effect
In 4-anilinoquinazolines, the bond between C4 and the aniline nitrogen has partial double-bond

character.

Without 5-Substitution: The aniline ring rotates relatively freely.

With 5-Chloro: The chlorine atom (

) clashes with the ortho-protons of the aniline ring. This restricts rotation, creating
atropisomers (axial chirality).[4]

Implication: If the binding pocket requires a specific twisted conformation, the 5-Cl analog

may pre-pay the entropic cost of binding, leading to higher affinity (

). Conversely, if the pocket is flat, 5-Cl will obliterate potency.

Biological Target Profiling
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Target Class
Role of 5-Chloro
Substituent

Representative Activity

EGFR/HER2

Steric Clash: Often

unfavorable for WT-EGFR due

to the "gatekeeper" residue

(Thr790). However, useful for

overcoming specific resistance

mutations where the pocket

shape changes.

Moderate (vs. 6,7-dimethoxy

analogs)

PI3K / HDAC

Selectivity: 5-substituted

quinazolinones have shown

superior potency over 4-

substituted analogs in dual

PI3K/HDAC inhibition.

High Potency (Dual Inhibitors)

DHFR (Malaria)

Lipophilicity: In 2,4-diamino-5-

chloroquinazolines, the 5-Cl

improves lipophilic contact with

the hydrophobic wall of the

DHFR active site.

High (Antifolate activity)

SAR Decision Logic (DOT Visualization)
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Design Goal: 5-Cl-Quinazoline-4-amine

Is the Target Pocket Sterically Restricted?

Yes (e.g., Mutant Kinase)

Restricted

No (Flat Pocket)

Open/Flat

5-Cl locks conformation.
Increases Potency.

5-Cl causes steric clash.
Abolishes Activity.

Check Electronic Needs

5-Cl lowers pKa of N1.
Reduces H-bond acceptor strength.

Click to download full resolution via product page

Figure 2: Decision tree for incorporating the 5-chloro substituent in drug design.

Key Experimental Protocols
Protocol A: Synthesis of 5-Chloro-N-(3-
ethynylphenyl)quinazolin-4-amine (EGFR Probe)

Preparation: Dissolve 4,5-dichloroquinazoline (200 mg, 1.0 mmol) in isopropanol (5 mL).

Addition: Add 3-ethynylaniline (129 mg, 1.1 mmol).

Reaction: Stir at 60°C for 2 hours. A yellow precipitate should form.
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Isolation: Filter the solid. This is the hydrochloride salt.

Free Base: Suspend the solid in EtOAc, wash with saturated

. Dry organic layer over

.[3]

Characterization:

1H NMR (DMSO-d6): Look for the doublet of the C5-Cl aromatic proton (shifted downfield

due to deshielding) and the disappearance of the C4-Cl signal.

LC-MS: Confirm M+1 peak (approx. 294.05 Da).

Protocol B: Assessing Atropisomer Stability
To determine if your 5-chloro derivative exists as stable atropisomers:

Method: Run Variable Temperature (VT) NMR in DMSO-d6.

Observation: At RT, signals for the aniline ortho-protons may appear as two distinct sets

(slow exchange) or broad humps.

Heating: Heat to 80-100°C. If the signals coalesce into a sharp singlet, the rotational barrier

is overcome.

Relevance: If coalescence temperature (

) is > 37°C, the atropisomers may be separable and biologically distinct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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